molecular formula C11H10N2O4 B13720093 7-Ethoxy-4-hydroxy-6-nitroquinoline

7-Ethoxy-4-hydroxy-6-nitroquinoline

Cat. No.: B13720093
M. Wt: 234.21 g/mol
InChI Key: ZJSASGIWGPHAAD-UHFFFAOYSA-N
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Description

7-Ethoxy-4-hydroxy-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C12H10N2O4 It is a derivative of quinoline, characterized by the presence of ethoxy, hydroxy, and nitro functional groups at positions 7, 4, and 6, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 7-ethoxyquinoline followed by hydrolysis and subsequent oxidation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-4-hydroxy-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Ethoxy-4-hydroxy-6-nitroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethoxy-4-hydroxy-6-nitroquinoline in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to cell death. This makes it a potential candidate for anticancer and antimicrobial therapies. The hydroxy and ethoxy groups contribute to its solubility and ability to penetrate cell membranes .

Similar Compounds:

Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, while the ethoxy and hydroxy groups improve its solubility and cellular uptake .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

7-ethoxy-6-nitro-1H-quinolin-4-one

InChI

InChI=1S/C11H10N2O4/c1-2-17-11-6-8-7(5-9(11)13(15)16)10(14)3-4-12-8/h3-6H,2H2,1H3,(H,12,14)

InChI Key

ZJSASGIWGPHAAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=O)C=CNC2=C1)[N+](=O)[O-]

Origin of Product

United States

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